An In-Depth Technical Guide to Chlorodifluoroacetic Acid
An In-Depth Technical Guide to Chlorodifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorodifluoroacetic acid (CDFA) is a halogenated carboxylic acid of significant interest in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. Its utility as a precursor to difluorocarbene and as a building block for introducing the difluoromethylene group into organic molecules makes it a valuable reagent. This guide provides a comprehensive overview of the fundamental properties of chlorodifluoroacetic acid, including its physicochemical characteristics, spectroscopic data, and known chemical reactivity. While detailed biological signaling pathways remain an area for further investigation, this document summarizes the available toxicological information and highlights its applications in the synthesis of complex molecules.
Core Properties
Chemical Identity and Structure
Chlorodifluoroacetic acid is a monocarboxylic acid in which the alpha-carbon is substituted with one chlorine and two fluorine atoms.
| Identifier | Value |
| IUPAC Name | 2-chloro-2,2-difluoroacetic acid[1] |
| CAS Number | 76-04-0[1][2] |
| Molecular Formula | C₂HClF₂O₂[1] |
| Molecular Weight | 130.48 g/mol [1] |
| SMILES | C(=O)(C(F)(F)Cl)O[1] |
| InChI Key | OAWAZQITIZDJRB-UHFFFAOYSA-N[1] |
Physicochemical Properties
CDFA is a colorless to pale brown liquid or a low-melting solid at room temperature. It is soluble in water and has a pungent, acrid odor.
| Property | Value | Reference |
| Melting Point | 20-23 °C | |
| Boiling Point | 122 °C | |
| Density | 1.54 g/mL at 25 °C | |
| Refractive Index | n20/D 1.355 | |
| pKa | 0.46 (25 °C) | [3] |
| Water Solubility | Soluble | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of chlorodifluoroacetic acid. Below is a summary of available spectroscopic information.
NMR Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the acidic proton of the carboxyl group. The chemical shift of this proton can be highly variable and is dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display two signals corresponding to the carbonyl carbon and the alpha-carbon. The chemical shifts are influenced by the electronegative halogen substituents.
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¹⁹F NMR: The fluorine NMR spectrum is a key tool for characterizing this compound and will show a single resonance for the two equivalent fluorine atoms.
Note: While references to NMR spectra exist[1][4], specific chemical shifts and coupling constants from validated sources were not available in a format suitable for this guide.
Infrared (IR) Spectroscopy
The IR spectrum of chlorodifluoroacetic acid will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F and C-Cl stretches.
Note: While references to IR spectra are available[1][4], a detailed peak assignment was not found.
Mass Spectrometry (MS)
Mass spectrometry data can provide information on the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of chlorodifluoroacetic acid is available in the NIST WebBook.[5][6]
Note: A detailed analysis of the fragmentation pattern was not available in the searched literature.
Chemical Synthesis and Reactivity
Synthesis
Experimental Protocol: Preparation of Sodium Chlorodifluoroacetate [7]
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Materials: Chlorodifluoroacetic acid, sodium hydroxide (B78521), methanol (B129727).
-
Procedure:
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A solution of sodium hydroxide in methanol is cooled in an ice bath.
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A solution of chlorodifluoroacetic acid in methanol is added slowly to the stirred sodium hydroxide solution, maintaining the temperature below 40 °C.
-
The methanol is removed under reduced pressure at 40 °C.
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The resulting salt is pulverized and dried under vacuum.
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Chemical Reactivity
A key reaction of chlorodifluoroacetic acid and its salts is the generation of difluorocarbene (:CF₂), a highly reactive intermediate used in various organic syntheses.[3][8]
Generation of Difluorocarbene:
The thermal decomposition of sodium chlorodifluoroacetate yields difluorocarbene, which can then be trapped by various nucleophiles, such as alkenes, to form difluorocyclopropanes.
Applications in Drug Development and Organic Synthesis
Chlorodifluoroacetic acid is a valuable building block in the synthesis of fluorinated organic molecules for pharmaceutical and agrochemical applications.[2] The introduction of fluorine atoms can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[2]
Workflow: Role in Fluorinated Compound Synthesis
Biological Activity and Toxicology
Mechanism of Action and Signaling Pathways
Currently, there is a lack of detailed information in the public domain regarding the specific biological signaling pathways modulated by chlorodifluoroacetic acid. Its structural similarity to other haloacetic acids suggests potential for interaction with various cellular processes, but further research is required to elucidate these mechanisms.
Toxicology
Chlorodifluoroacetic acid is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing.[1] Inhalation may cause corrosive injuries to the upper respiratory tract.[9]
Safety and Handling:
Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling chlorodifluoroacetic acid. Work should be conducted in a well-ventilated fume hood.
Analytical Methods
The analysis of chlorodifluoroacetic acid can be challenging due to its polarity. Derivatization is often employed to improve its volatility for gas chromatography (GC) analysis.
Experimental Protocol: General Workflow for GC Analysis
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Sample Preparation: Aqueous samples may require extraction.
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Derivatization: Esterification of the carboxylic acid, for example, with a fluorinated alcohol, to increase volatility.
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GC Separation: Separation of the derivatized analyte on a suitable GC column.
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Detection: Detection using a flame ionization detector (FID) or a mass spectrometer (MS).
Note: A specific, validated analytical method for chlorodifluoroacetic acid was not found in the literature search. The above is a general approach based on the analysis of similar compounds.[10][11]
Conclusion
Chlorodifluoroacetic acid is a key reagent in fluorine chemistry with important applications in the synthesis of bioactive molecules. This guide has summarized its fundamental properties and highlighted its chemical reactivity. While a comprehensive understanding of its biological interactions is still developing, its utility in organic synthesis is well-established. Future research into its mechanism of action and biological signaling pathways will be crucial for fully realizing its potential in drug discovery and development.
References
- 1. Chlorodifluoroacetic acid | C2HClF2O2 | CID 66154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Chlorodifluoroacetic acid CAS#: 76-04-0 [m.chemicalbook.com]
- 4. Chlorodifluoroacetic acid(76-04-0) IR Spectrum [chemicalbook.com]
- 5. Acetic acid, chlorodifluoro- [webbook.nist.gov]
- 6. Acetic acid, chlorodifluoro- [webbook.nist.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chlorodifluoroacetic acid | 76-04-0 [chemicalbook.com]
- 9. Chlorodifluoroacetic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Analytical Method [keikaventures.com]
